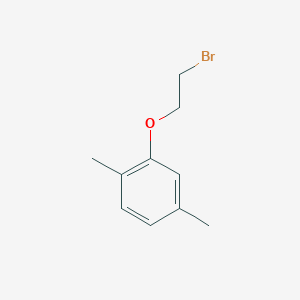

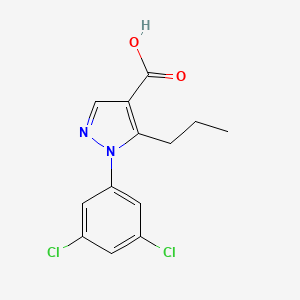

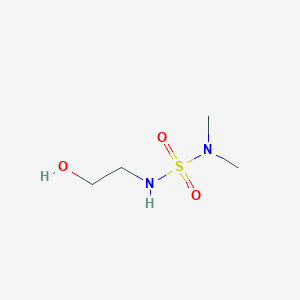

![molecular formula C12H11ClFN3OS B1333963 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-13-3](/img/structure/B1333963.png)

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (AFT) is an organic compound that has been studied for its potential applications in various fields of scientific research. AFT is a heterocyclic compound containing an allyl group, a triazole ring, and a thiol group. This compound has been found to be a potent inhibitor of several enzymes, and has been studied for its potential therapeutic applications in various diseases. In addition, AFT has been found to have a wide range of biochemical and physiological effects that make it a promising compound for further research.

Aplicaciones Científicas De Investigación

Synthesis of Novel Schiff Bases and Derivatives : This compound has been used as a precursor for synthesizing Schiff base derivatives, which are of interest due to their potential applications in various fields including pharmaceuticals and materials science. One study details the synthesis of these compounds and their characterization using techniques like IR spectroscopy and NMR spectroscopy (Mobinikhaledi et al., 2010).

Investigation of Intermolecular Interactions : Derivatives of this compound have been synthesized and characterized to study lp⋯π intermolecular interactions. Such studies are important for understanding the behavior of these compounds under different conditions, which is vital for their application in various fields (Shukla et al., 2014).

Corrosion Inhibition : This compound has been investigated for its use as a corrosion inhibitor. Specifically, its effectiveness in inhibiting mild steel corrosion in acidic solutions has been studied, which is significant for industrial applications (Orhan et al., 2012).

Evaluation for Anti-Ulcer Activity : Some derivatives have been synthesized and evaluated for their potential anti-ulcer activity. This involves using computer simulations and docking studies to predict their effectiveness in treating certain medical conditions (Georgiyants et al., 2014).

Functionalization for DNA Methylation Inhibition : Research has also been conducted on functionalizing these compounds for the inhibition of cancer DNA methylation, a process important in the field of oncology (Hakobyan et al., 2017).

Fungicidal Activity : Eugenol-fluorinated triazole derivatives, related to this compound, have been synthesized and evaluated for their fungicidal activity, indicating potential applications in agriculture or pharmaceuticals (Lima et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWUTQVRGTXYJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395441 |

Source

|

| Record name | 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667414-13-3 |

Source

|

| Record name | 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)